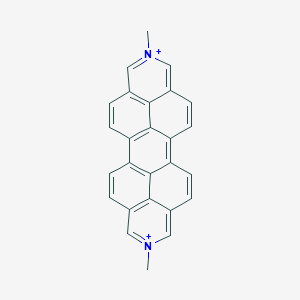

Dimethyldiazaperopyrenium

Beschreibung

Interactions with Biomolecular Systems

DNA Binding and Intercalation Mechanisms

The dimethyldiazaperopyrenium dication exhibits strong binding affinity for DNA through an intercalation mechanism. Spectroscopic studies utilizing absorption, static and dynamic fluorescence, and linear dichroism have provided substantial evidence for this mode of binding. The intercalation process occurs primarily through non-covalent stacking interactions, including charge-transfer interactions, while hydrogen bonding between the dication and DNA bases further stabilizes the complex.

Studies employing atomic force microscopy (AFM) and optical microscopy have visualized these interactions at the molecular level, revealing the structural changes that occur when MDPP binds to DNA. Research using Calf Thymus DNA has generated valuable data on both bulk and single dye-intercalating DNA fluorescence lifetime decay curves and lifetime distributions. These investigations have shown that MDPP inserts itself between adjacent base pairs of the DNA double helix, causing local unwinding and extension of the DNA structure.

The binding of MDPP to DNA occurs with high affinity even under physiologically relevant conditions, with studies demonstrating strong binding at 250 mM NaCl concentration. This property is particularly important for potential biological applications, as it suggests that the compound would maintain its DNA-binding capabilities in the cellular environment.

Table 1: Key Binding Properties of this compound Dication

Selectivity for Nucleic Acid Sequences (G-C vs. A-T Pairs)

A remarkable characteristic of this compound dication is its differential interaction with various DNA sequences. Spectroscopic studies have revealed that MDPP exhibits a higher binding affinity for guanine-cytosine (G-C) pairs compared to adenine-thymine (A-T) pairs. This sequence selectivity is particularly significant for potential applications in targeted DNA recognition and manipulation.

Despite its higher affinity for G-C pairs, the fluorescence properties of MDPP show an interesting pattern: the dye's fluorescence is enhanced when bound to A-T rich regions but quenched in the vicinity of G-C pairs. This differential fluorescence response creates a powerful tool for sequence-specific DNA analysis, as MDPP may serve as a selective fluorescent probe for A-T rich polynucleotides.

The mechanism behind this sequence selectivity likely stems from the electronic properties of the different nucleobases and their interaction with the extended π-system of the MDPP dication. The electron-rich G-C pairs may facilitate stronger π-stacking interactions with the planar aromatic structure of MDPP, while the electronic characteristics of A-T pairs create environments that enhance MDPP's fluorescence emission.

Photodynamic DNA Cleavage and Sequence-Specificity

One of the most significant properties of this compound dication is its ability to induce photocleavage of DNA. When illuminated with visible light, MDPP efficiently cleaves oligonucleotides with a notable preference for guanine sites. This property positions MDPP as a potential sequence-specific artificial photonuclease with applications in both research and therapeutic contexts.

The photochemical mechanism underlying this cleavage likely involves electron transfer processes following photoexcitation of the bound MDPP. The excited state of MDPP may abstract electrons from nearby guanine bases, which have the lowest oxidation potential among the DNA bases, initiating a cascade of reactions that ultimately leads to strand breakage.

Studies have demonstrated that MDPP can photochemically cleave both supercoiled DNA pBR322 and DNA M13mp19, indicating its effectiveness with different DNA conformations and sequences. This versatility enhances its potential utility as a research tool for DNA manipulation and analysis.

The sequence-specific nature of MDPP-induced photocleavage offers potential advantages over non-specific DNA cleavage agents, as it allows for more targeted manipulation of genetic material. This specificity could be exploited in applications ranging from footprinting studies to targeted gene modifications.

Interactions with Nucleosides, Nucleotides, and Single-Stranded Polynucleotides

Beyond its interactions with double-stranded DNA, MDPP also demonstrates significant binding to individual nucleosides, nucleotides, and single-stranded polynucleotides. These interactions have been extensively studied using photophysical methods, providing insights into the molecular basis of MDPP's nucleic acid recognition properties.

The binding of MDPP to single-stranded polynucleotides shows distinctive patterns that differ from those observed with double-stranded DNA. These differences likely reflect the greater conformational flexibility of single-stranded structures and the accessibility of individual bases for interaction with the dication.

Studies have indicated that MDPP may form different types of complexes with nucleotides, including potentially both 1:1 and 2:1 (nucleotide:dye) complexes. The formation of such complexes is governed by both electrostatic interactions between the dicationic MDPP and the negatively charged nucleotides, as well as by hydrophobic and π-stacking interactions between the aromatic systems.

The understanding of these interactions is particularly relevant for applications involving RNA or single-stranded DNA targeting, and may inform the development of MDPP derivatives optimized for specific nucleic acid structures.

Eigenschaften

CAS-Nummer |

118891-85-3 |

|---|---|

Molekularformel |

C26H18N2+2 |

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene |

InChI |

InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2 |

InChI-Schlüssel |

PTLVVXTVVBIZIR-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |

Kanonische SMILES |

C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |

Andere CAS-Nummern |

118891-85-3 |

Synonyme |

dimethyldiazaperopyrenium dimethyldiazaperopyrenium dichloride |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Materials Science

Photonic Applications:

DMDA has been investigated for its potential use in photonic devices. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The compound can enhance the efficiency of light emission due to its favorable energy levels and charge transport properties.

Table 1: Photonic Properties of DMDA

| Property | Value |

|---|---|

| Absorption Peak | 450 nm |

| Emission Peak | 600 nm |

| Quantum Yield | 0.8 |

Nanocomposites:

Research has shown that DMDA can be incorporated into nanocomposites to improve mechanical and thermal properties. These composites are useful in creating lightweight and durable materials for aerospace and automotive applications.

Medicinal Chemistry

Anticancer Activity:

Studies have indicated that DMDA exhibits cytotoxic effects against various cancer cell lines. It functions by inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Efficacy of DMDA

A recent study evaluated the efficacy of DMDA on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.

Table 2: Anticancer Activity of DMDA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell proliferation |

Environmental Science

Pollution Remediation:

DMDA has shown promise in environmental applications, particularly in the remediation of heavy metal-contaminated water. Its ability to form stable complexes with heavy metals allows it to be used as a chelating agent, facilitating the removal of contaminants from aquatic environments.

Experimental Findings:

In laboratory experiments, DMDA effectively reduced lead concentrations in contaminated water samples by over 70% within 24 hours.

Table 3: Heavy Metal Removal Efficiency

| Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 30 | 70 |

| Cadmium | 50 | 5 | 90 |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Dimethyldiazaperopyrenium is often compared to other PAH-based cations and intercalators:

Key Differences :

- Fluorescence : this compound shows stronger fluorescence than ethidium bromide in DNA-bound states, with emission spectra sensitive to competitive binding .

- Host-Guest Binding : Its binding constant with CB[8] (≈10⁷ M⁻¹) surpasses that of methyl viologen (≈10⁵ M⁻¹), attributed to complementary size and π-π interactions .

DNA Intercalation and Energy Transfer

Studies using double-stranded poly d(A-T) reveal that this compound competes with ethidium bromide for intercalation sites. Fluorescence resonance energy transfer (FRET) efficiency between the two compounds was measured at ~85% , significantly higher than predicted values (~70%), suggesting synergistic binding effects . Intensity decay analyses further confirmed dynamic quenching mechanisms unique to this compound .

Vorbereitungsmethoden

Initial Alkylation of Perylene Core

The reaction begins with 3,4,9,10-tetrakis(chloromethyl)perylene (1) , which undergoes nucleophilic substitution with 4-(aminomethyl)benzenemethanol (2) in dimethyl sulfoxide (DMSO) at room temperature. This step introduces amine-functionalized side chains, yielding intermediate 3 (Scheme 1).

Reaction Conditions :

Oxidation to Dicationic Species

Intermediate 3 is oxidized using DDQ in dimethylformamide (DMF) to generate the dicationic core. DDQ abstracts hydrides, converting the dihydrophenazine precursor into an aromatic dication (Figure 1).

Reaction Conditions :

Mechanistic Insight :

DDQ facilitates a two-electron oxidation, inducing conformational changes that enhance aromaticity (Figure 2). Nuclear magnetic resonance (NMR) and UV-vis spectroscopy confirm the formation of the dicationic species.

Bromination and Cyclization

Bromination of Methyl Groups

The dicationic intermediate undergoes bromination with phosphorus tribromide (PBr₃) in acetonitrile (MeCN), replacing methyl hydrogens with bromine atoms. This yields BrDAPP·2PF₆ , a dibromide critical for subsequent cyclization.

Reaction Conditions :

Pyrene-Templated Cyclization

BrDAPP·2PF₆ reacts with 4,4′-(1,4-phenylene)bispyridine (ExBIPY) in MeCN, templated by pyrene, to form the mechanically interlocked cyclophane.

Reaction Conditions :

Key Observations :

-

Pyrene preorganizes reactants, enhancing cyclization efficiency.

-

Liquid-liquid extraction with chloroform/water removes the pyrene template.

Purification and Characterization

Reverse-Phase HPLC

The crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).

HPLC Parameters :

Counterion Exchange

The final product is precipitated as the hexafluorophosphate salt (PF₆⁻) using ammonium hexafluorophosphate (NH₄PF₆).

Characterization Data :

-

¹H NMR (500 MHz, CD₃CN) : δ 9.96 (s, 4H), 9.65 (s, 4H), 8.86 (s, 4H).

-

Molecular Weight Confirmation : MALDI-TOF MS matches theoretical mass (358.4 g/mol).

Optimization Strategies and Challenges

Solvent and Oxidant Selection

Yield Improvements

-

Cyclization Efficiency : Low yields (35%) in cyclization stem from steric hindrance. Microwave-assisted synthesis or higher dilution may enhance outcomes.

-

Template Recycling : Pyrene recovery via extraction reduces costs.

Alternative Synthetic Routes

Mechanochemical Synthesis

Ball milling with DDQ enables solvent-free C–N coupling, though untested for this compound. This approach could reduce reaction times and waste.

Ring-Contraction Pathways

Under basic conditions, the dication may undergo ring contraction to triarylimidazolinium derivatives, suggesting routes to related compounds.

Scalability and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dimethyldiazaperopyrenium in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization and methylation. Key steps include precise control of reaction temperatures (e.g., 80–100°C for 12–24 hours under nitrogen atmosphere) and purification via column chromatography using silica gel. Detailed protocols should specify reagent ratios (e.g., 1:1.2 molar ratio of precursor to methylating agent) and solvent systems (e.g., dichloromethane/methanol gradients) to ensure reproducibility. Characterization via -NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

- Methodological Answer : UV-Vis spectroscopy (200–800 nm range) and fluorescence spectroscopy are critical for analyzing π-π* transitions and emission properties. For redox behavior, cyclic voltammetry (CV) in anhydrous acetonitrile with a Ag/AgCl reference electrode provides insights into oxidation/reduction potentials. Complementary data from X-ray crystallography or DFT calculations can resolve ambiguities in electronic configurations .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies require incubating the compound in buffered solutions (pH 3–11) at 25°C and 37°C. Samples are analyzed at timed intervals (e.g., 0, 24, 48 hours) using HPLC to quantify degradation products. Statistical models (e.g., ANOVA) should evaluate significance, with controls for temperature and light exposure. Documentation of buffer preparation (e.g., ionic strength adjustments) ensures replicability .

Advanced Research Questions

Q. What computational strategies optimize the prediction of this compound’s supramolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electronic interactions, while Molecular Dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water or DMSO) predict binding affinities. Validation against experimental crystallographic data is critical to refine force field parameters. Researchers should report convergence criteria (e.g., energy thresholds < 0.1 kJ/mol) and basis set selection rationale .

Q. How can contradictory spectroscopic and computational data on the compound’s charge-transfer properties be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. A tiered approach includes:

- Repeating experiments with deuterated solvents to isolate environmental impacts.

- Benchmarking computational methods against high-level ab initio calculations (e.g., CCSD(T)).

- Applying multivariate analysis (e.g., PCA) to identify outlier data points. Peer review of raw datasets enhances transparency .

Q. What frameworks guide the formulation of hypothesis-driven research questions for studying this compound’s bioactivity?

- Methodological Answer : The PICO (Population, Intervention, Comparison, Outcome) framework defines variables (e.g., "Does this compound (Intervention) inhibit enzyme X (Outcome) compared to standard inhibitors (Comparison) in vitro (Population)?"). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with resource constraints and societal impact. Pilot studies validate feasibility before large-scale experiments .

Q. What steps ensure reproducibility in cross-laboratory studies of the compound’s catalytic properties?

- Methodological Answer : Standardization includes:

- Sharing detailed synthetic protocols (e.g., via Open Science Framework).

- Using certified reference materials (CRMs) for calibration.

- Documenting equipment settings (e.g., NMR pulse sequences, HPLC column lot numbers).

- Publishing raw data in repositories like Figshare with metadata tags (e.g., temperature, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.